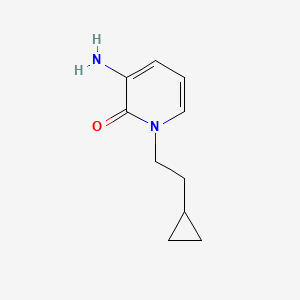
3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a cyclopropyl group, and a dihydropyridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl ethylamine and pyridine derivatives.
Cyclization Reaction: The key step involves the cyclization of the intermediate compounds to form the dihydropyridinone ring. This can be achieved through a series of condensation reactions under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting appropriate solvents to facilitate the reactions and improve product isolation.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential biological activities. It may act as an enzyme inhibitor or receptor ligand, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one: This compound has a similar structure but differs in the position of the amino group and the degree of saturation in the pyridine ring.
3-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyridin-2-one: This compound has a fully saturated pyridine ring, which may affect its reactivity and biological activity.
Uniqueness
3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-amino-1-(2-cyclopropylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-6-12(10(9)13)7-5-8-3-4-8/h1-2,6,8H,3-5,7,11H2 |
InChI-Schlüssel |
VQBSBBPOJVQWHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCN2C=CC=C(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)


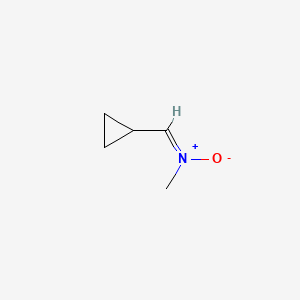
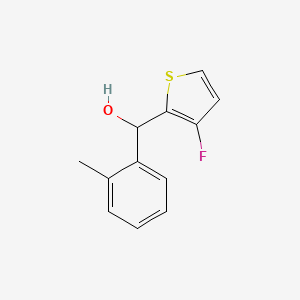
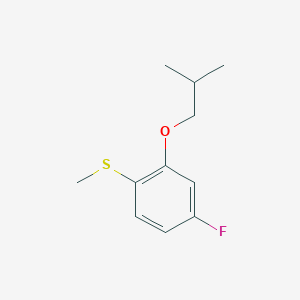

![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)
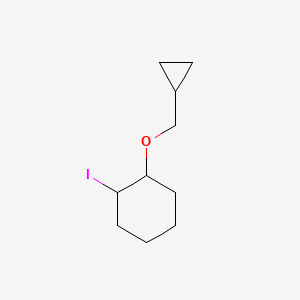
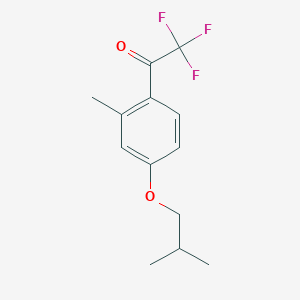
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)

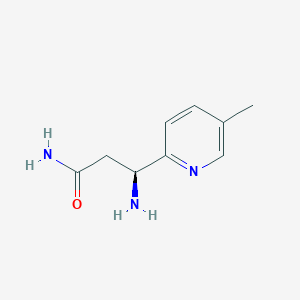
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)
